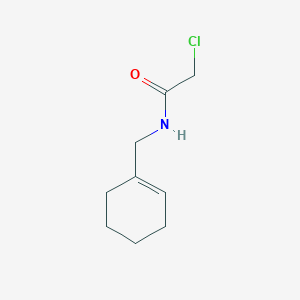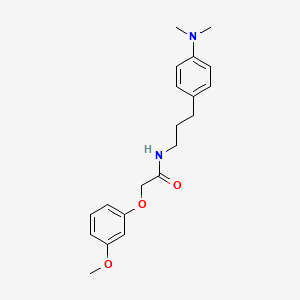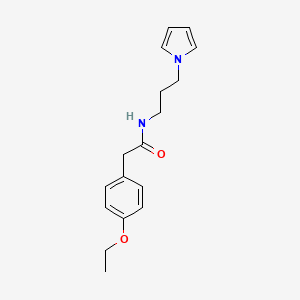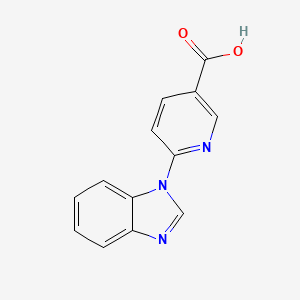
Abemaciclib Metabolites M2
説明
Abemaciclib Metabolites M2 is a metabolite of abemaciclib . It acts as a potent CDK4 and CDK6 inhibitor with anti-cancer activity . In humans, abemaciclib is extensively metabolized by CYP3A4 with the formation of three active metabolites: N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) .
Synthesis Analysis
Abemaciclib is metabolized via hydroxylation, N-oxidation, N-dealkylation, oxidative deamination followed by reduction and sulfate conjugation . A new synthesis for an intermediate of abemaciclib has been described .Chemical Reactions Analysis
Abemaciclib is extensively metabolized by CYP3A4 to form three active metabolites: N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) . These metabolites showed similar potency compared to the parent drug and were significantly abundant in plasma circulation .科学的研究の応用
Pharmacokinetics and Metabolism :
- Abemaciclib is extensively metabolized to form active metabolites, including N-desethylabemaciclib (M2), which have similar potency to the parent drug. These metabolites are significant in plasma circulation, contributing to abemaciclib's clinical activity. A study developed and validated a UHPLC-MS/MS method for quantifying abemaciclib and its active metabolites in human and mouse plasma, supporting further investigations into the drug (Martínez-Chávez et al., 2021).
Impact of Genetic Polymorphisms :
- Genetic variations, specifically ABCB1 and ABCG2 polymorphisms, affect the pharmacokinetics of abemaciclib metabolites, including M2. The study investigated the influence of these polymorphisms in breast cancer patients, finding an association with higher exposure doses for M2 in certain genetic types (Maeda et al., 2023).
Inhibitory Effects on Cancer Cell Lines :
- Abemaciclib metabolites, including M2, have been shown to inhibit CDK4 and CDK6 in various cancer cell lines. Their potency is nearly equivalent to that of abemaciclib, significantly impacting cell growth and cycle progression in cancer cells (Burke et al., 2016).
Effects on Brain Penetration and Overall Exposure :
- Research on the role of ABCB1, ABCG2, and CYP3A in the pharmacokinetics and tissue distribution of abemaciclib and its active metabolites (including M2) indicates that these transporters and enzymes significantly influence the drug's brain penetration and overall plasma exposure (Martínez-Chávez et al., 2021).
Pharmacodynamic Properties :
- A comprehensive review of the pharmacokinetic and pharmacodynamic properties of cyclin-dependent kinase 4 and 6 inhibitors, including abemaciclib, highlights the clinical significance of M2 and other metabolites in treating breast cancer (Groenland et al., 2020).
Role in Drug Transport and Metabolism :
- Another study investigates the role of multidrug efflux transporters and CYP3A in the pharmacokinetics and tissue distribution of abemaciclib and its active metabolites. This research provides insights into how these transporters and enzymes impact the effectiveness and safety of abemaciclib in clinical use, especially for brain tumors (Chavez et al., 2020).
作用機序
特性
IUPAC Name |
5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZDCRFGCEEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol](/img/structure/B2369100.png)
![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2369101.png)

![4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2369103.png)

![2-Bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2369105.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2369108.png)

![diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2369110.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)
![4-[(2-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B2369119.png)

